THAM acts as an effective buffer in biological experiments. Its molecule contains a primary amine group (NH2) that can accept a proton (H+) and a carboxylic acid group (COOH) that can donate a proton. This allows THAM to maintain a desired pH within a specific range in aqueous solutions [1]. This buffering capacity is crucial for maintaining optimal conditions for biological processes like enzyme activity, protein stability, and cell culture [2].
Here are some sources for THAM's buffering properties:
THAM can also act as a chelating agent, forming complexes with metal ions. The hydroxyl groups (OH) on the molecule can interact with metal ions, reducing their free concentration in the solution [3]. This property is valuable in research areas like protein purification, where metal ions can interfere with protein functionality. Additionally, THAM's chelating ability can be used to study metal-ion interactions in biological systems [4].
Here are some sources for THAM's chelating properties:
Tris(hydroxymethyl)aminomethane acetate, commonly referred to as Tris acetate, is a chemical compound with the molecular formula and a molecular weight of 181.19 g/mol. It appears as a white crystalline powder and is soluble in water. This compound is primarily utilized in biochemical applications, particularly as a buffering agent in various laboratory settings. Its melting point ranges from 120 to 121 °C, and it has a boiling point of approximately 219-220 °C at reduced pressure (9.7513 mmHg) .
The biological activity of Tris(hydroxymethyl)aminomethane acetate is primarily linked to its role as a buffer in biochemical assays. It helps maintain a stable pH environment that is essential for enzymatic reactions and nucleic acid stability during procedures such as electrophoresis. Additionally, it has been shown to have minimal toxicity, making it suitable for use in cell culture and molecular biology applications .
Tris(hydroxymethyl)aminomethane acetate can be synthesized through the reaction of Tris(hydroxymethyl)aminomethane with acetic acid. The process typically involves:
This synthesis is straightforward and allows for high-purity product yields suitable for laboratory use .
Tris(hydroxymethyl)aminomethane acetate has diverse applications, including:
Studies on the interactions of Tris(hydroxymethyl)aminomethane acetate with various biomolecules have shown that it can stabilize proteins and nucleic acids by providing an optimal pH environment. Its buffering capacity prevents drastic pH changes that could denature proteins or degrade nucleic acids during experimental procedures. Additionally, interaction studies often focus on how Tris buffers influence enzyme activity and stability .
Tris(hydroxymethyl)aminomethane acetate shares similarities with several other compounds used as buffering agents or in biochemical applications. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tris(hydroxymethyl)aminomethane | Basic buffer with no acetate component | |
Phosphate Buffered Saline | / | Commonly used buffer for biological applications |
2-(N-Morpholino)ethanesulfonic acid | Stable at a wider pH range (6.5-7.5), less volatile | |
N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | Known as TES, useful for biological systems |
Tris(hydroxymethyl)aminomethane acetate stands out due to its specific buffering range (pH 7.5 to 8.5), making it particularly effective for nucleic acid work compared to other buffers like phosphate buffers which may not provide the same level of stability under varying conditions .